molecular formula C10H12ClNS B2477208 (R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride CAS No. 1027709-85-8

(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride

Cat. No.: B2477208
CAS No.: 1027709-85-8
M. Wt: 213.72
InChI Key: HBQPIEGNXUZBDW-OGFXRTJISA-N
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Description

(R)-1-(Benzo[b]thiophen-3-yl)ethanamine hydrochloride is a chiral primary amine derivative featuring a benzo[b]thiophene moiety. The compound’s structure includes an ethylamine group attached to the 3-position of the benzo[b]thiophene ring, with the (R)-configuration at the chiral center.

Properties

IUPAC Name

(1R)-1-(1-benzothiophen-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7H,11H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQPIEGNXUZBDW-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CSC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027709-85-8
Record name (R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene with an appropriate amine under specific conditions. For instance, the synthesis can be carried out by reacting benzo[b]thiophene with ®-1-phenylethylamine in the presence of a suitable catalyst and solvent. The reaction typically requires heating and may involve additional steps such as purification and crystallization to obtain the final product.

Industrial Production Methods

Industrial production of ®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to achieve the desired product quality. Advanced techniques such as continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzothiophene derivatives.

Scientific Research Applications

®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of ®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[b]thiophene Derivatives

2-(Benzo[b]thiophen-3-yl)ethanamine Hydrochloride
  • Structure : Differs from the target compound by lacking the chiral center (ethylamine group at the 3-position instead of a methyl-substituted ethylamine).
  • Properties : Molecular formula C₁₀H₁₂ClNS, molecular weight 213.73 g/mol.
  • Key Difference : The absence of a chiral center may influence receptor binding specificity compared to the (R)-isomer .
5-Substituted Benzo[b]thiophene Derivatives
  • Example : 5-Fluoro-2-phenylbenzo[b]thiophene-3-ethanamine hydrochloride.
  • Research Findings : Such derivatives have been synthesized as intermediates for antipsychotic agents, highlighting the role of halogen substituents in modulating activity .

Halogenated Thiophene/Ethanamine Analogs

(R)-1-(5-Bromothiophen-3-yl)ethanamine Hydrochloride
  • Structure : Bromine substituent on the thiophene ring.
  • Properties : Molecular formula C₆H₉BrClNS, molecular weight 242.56 g/mol.
  • Key Difference : Bromine’s bulkiness and polarizability may alter pharmacokinetics compared to the benzo[b]thiophene analog .
2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride
  • Structure : Bromine at the 5-position of the benzo[b]thiophene ring.
  • Properties : Molecular formula C₁₀H₁₁BrClNS, molecular weight 292.63 g/mol.
  • Research Note: Brominated analogs are often used in cross-coupling reactions for drug development, suggesting synthetic versatility .

Substituted Phenyl Ethanamine Hydrochlorides

(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride
  • Structure : Trifluoromethyl group on the phenyl ring.
  • Properties : Molecular formula C₉H₁₁ClF₃N, molecular weight 225.64 g/mol.
  • Key Difference : The electron-withdrawing CF₃ group enhances lipophilicity and may improve blood-brain barrier penetration .
(R)-1-(3-Chloro-4-methylphenyl)ethanamine Hydrochloride
  • Structure : Chlorine and methyl substituents on the phenyl ring.
  • Properties : Molecular formula C₉H₁₃Cl₂N, molecular weight 206.11 g/mol.
  • Research Insight : Chlorine substituents are common in bioactive molecules for their ability to modulate electronic and steric effects .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
(R)-1-(Benzo[b]thiophen-3-yl)ethanamine HCl C₁₀H₁₂ClNS 213.73 Benzo[b]thiophene, (R)-CH₃ Not explicitly listed
2-(Benzo[b]thiophen-3-yl)ethanamine HCl C₁₀H₁₂ClNS 213.73 Benzo[b]thiophene 22945-49-9
(R)-1-(5-Bromothiophen-3-yl)ethanamine HCl C₆H₉BrClNS 242.56 5-Bromo-thiophene 2418596-90-2
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine HCl C₉H₁₁ClF₃N 225.64 3-CF₃-phenyl 1213630-93-3
(R)-1-(3-Chloro-4-methylphenyl)ethanamine HCl C₉H₁₃Cl₂N 206.11 3-Cl,4-CH₃-phenyl 856562-92-0

Biological Activity

(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride, also known as (1R)-1-benzothiophen-3-ylethylamine, is a compound with significant biological activity. This article provides an overview of its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and drug development.

  • Molecular Formula : C10H11NS
  • Molecular Weight : 177.27 g/mol
  • IUPAC Name : (1R)-1-(1-benzothiophen-3-yl)ethanamine
  • InChI Key : QHQWHUVCNWLPGV-SSDOTTSWSA-N

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Binding : The compound has been reported to bind to several adrenergic receptors, including alpha1A and 2A adrenergic receptors, as well as serotonin receptors (5-HT 1A, 5-HT 2A, 2B, and 2C) . This receptor affinity suggests potential applications in modulating neurotransmission and cardiovascular responses.
  • Enzyme Interaction : It may also inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions and signaling cascades .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its efficacy against a range of bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Potential

The compound has garnered attention for its anticancer properties. It has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A structure-activity relationship study revealed that modifications to the benzothiophene structure could enhance its potency against various cancer cell lines .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various benzothiophene derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity compared to standard antibiotics.

Anticancer Research

A recent investigation focused on the compound's effects on breast cancer cell lines. The results showed that treatment with this compound led to a dose-dependent reduction in cell viability, with an IC50 value indicating substantial cytotoxicity at relatively low concentrations .

Research Applications

The compound's unique properties make it a valuable candidate for various research applications:

  • Drug Development : Its ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for psychiatric disorders and cardiovascular diseases.
  • Material Science : Due to its electronic properties, it is also being explored in the development of organic semiconductors .

Summary Table of Biological Activities

Activity TypeDescription
AntimicrobialEffective against multiple bacterial strains; potential for antibiotic development
AnticancerInduces apoptosis in cancer cells; shows promise in reducing tumor growth
Receptor InteractionBinds to adrenergic and serotonin receptors; may influence mood and cardiovascular function

Q & A

Q. Advanced

  • Chiral Analytical Methods : Employ ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for trace impurity detection (limit: 0.1% w/w) .
  • Crystallization Optimization : Adjust solvent polarity (e.g., ethanol/water ratios) to minimize co-crystallization of (S)-enantiomer impurities .

What strategies improve synthetic yield and scalability for preclinical studies?

Q. Advanced

  • Continuous Flow Reactors : Enhance reaction control (temperature, residence time) for key steps like benzothiophene alkylation, achieving >85% yield .
  • Asymmetric Catalysis : Replace resolution steps with enantioselective synthesis using chiral ligands (e.g., BINAP) to reduce waste .

How are receptor binding affinities validated amid conflicting data?

Q. Advanced

  • Orthogonal Assays : Cross-validate radioligand data with functional assays (e.g., cAMP inhibition for GPCRs) to resolve discrepancies .
  • Molecular Docking : Use Schrödinger Maestro® to model ligand-receptor interactions and predict binding modes for SAR refinement .

What methodologies address discrepancies between in vitro and in vivo efficacy?

Q. Advanced

  • Metabolic Stability Screening : Use liver microsomes (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
  • Pharmacokinetic (PK) Profiling : Measure plasma half-life and brain penetration in rodent models via LC-MS/MS .

How can structural modifications enhance selectivity for CNS targets?

Q. Advanced

  • SAR Studies : Introduce substituents (e.g., fluoro, methoxy) on the benzothiophene ring to modulate lipophilicity and blood-brain barrier permeability .
  • Prodrug Design : Synthesize acetylated analogs to improve oral bioavailability, followed by enzymatic hydrolysis in vivo .

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